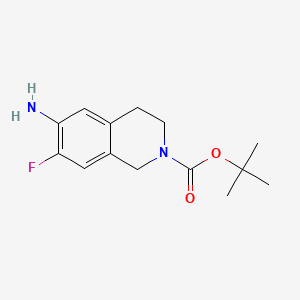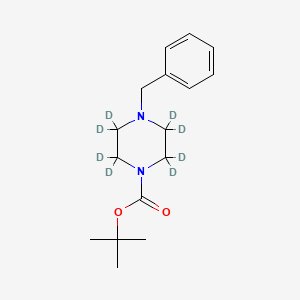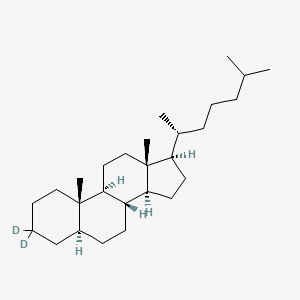
5alpha-Cholestane-3,3-d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5alpha-Cholestane-3,3-d2 is a deuterium-labeled derivative of 5alpha-Cholestane, a saturated tetracyclic hydrocarbon. This compound is primarily used as an internal standard in various analytical techniques such as gas chromatography and high-performance liquid chromatography. The deuterium labeling at the 3,3 positions makes it particularly useful in studies involving metabolic pathways and the quantification of sterols.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Cholestane-3,3-d2 typically involves the deuteration of 5alpha-Cholestane. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective deuteration at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and selective deuteration. The product is then purified using techniques such as recrystallization and chromatography to obtain the desired purity and isotopic enrichment.
化学反应分析
Types of Reactions
5alpha-Cholestane-3,3-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cholestane derivatives with functional groups such as hydroxyl, ketone, and carboxyl groups.
Reduction: Reduction reactions can convert cholestane derivatives back to the parent hydrocarbon.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the cholestane structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted cholestane derivatives, which can be further analyzed and characterized using spectroscopic techniques.
科学研究应用
5alpha-Cholestane-3,3-d2 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in chromatographic analyses to quantify sterol content in various samples.
Biology: Employed in metabolic studies to trace the pathways and transformations of sterols in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of sterol-based drugs.
Industry: Applied in the quality control of sterol-containing products such as dietary supplements and pharmaceuticals.
作用机制
The mechanism of action of 5alpha-Cholestane-3,3-d2 is primarily related to its role as a tracer in metabolic studies. The deuterium labeling allows for the precise tracking of the compound through various biochemical pathways. The molecular targets and pathways involved include enzymes and receptors that interact with sterols, facilitating the study of their metabolic fate and biological effects.
相似化合物的比较
Similar Compounds
5alpha-Cholestane: The non-deuterated parent compound, used in similar applications but without the isotopic labeling.
Cholestane-3beta,5alpha,6beta-triol: An oxidized derivative with distinct biological activities.
5beta-Cholestane: A stereoisomer with different physical and chemical properties.
Uniqueness
The uniqueness of 5alpha-Cholestane-3,3-d2 lies in its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in research applications where accurate tracking of metabolic transformations is essential.
属性
IUPAC Name |
(5R,8R,9S,10S,13R,14S,17R)-3,3-dideuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21-,22+,23-,24+,25+,26+,27-/m1/s1/i6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIAYQZJNBULGD-FEFUMSEXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
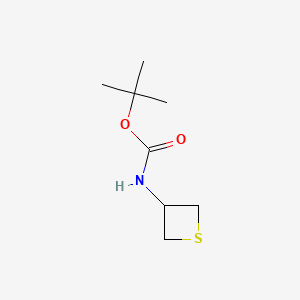
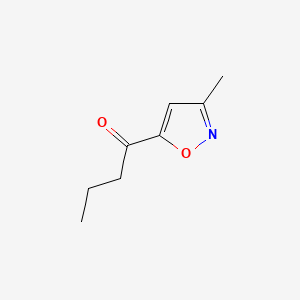

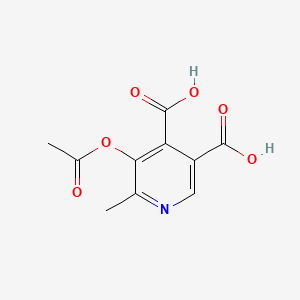
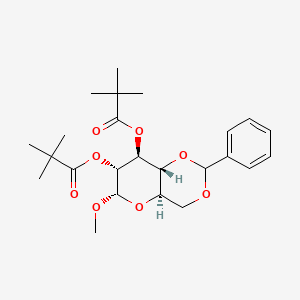
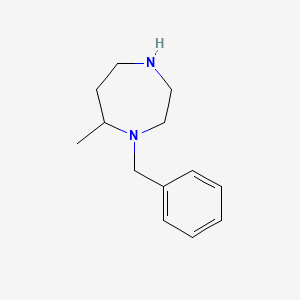

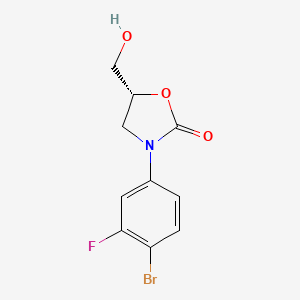
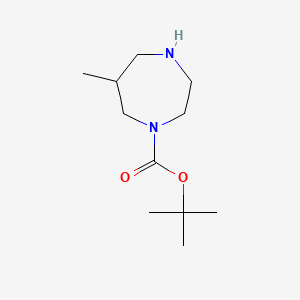
![(S)-1-Boc-2-Methyl-[1,4]diazepane](/img/structure/B569454.png)
![N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide](/img/structure/B569457.png)
